molecular formula C15H13N3O B13725739 1-(4'-Cyano-4-biphenylyl)-3-methylurea

1-(4'-Cyano-4-biphenylyl)-3-methylurea

Cat. No.: B13725739
M. Wt: 251.28 g/mol
InChI Key: VRNPXWZJTVEWEO-UHFFFAOYSA-N
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Description

1-(4’-Cyano-4-biphenylyl)-3-methylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group attached to a biphenyl structure, which is further linked to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Cyano-4-biphenylyl)-3-methylurea typically involves the reaction of 4’-cyano-4-biphenylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Cyano-4-biphenylyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4’-carboxy-4-biphenylyl-3-methylurea.

    Reduction: Formation of 4’-amino-4-biphenylyl-3-methylurea.

    Substitution: Formation of halogenated derivatives of the biphenyl structure.

Scientific Research Applications

1-(4’-Cyano-4-biphenylyl)-3-methylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4’-Cyano-4-biphenylyl)-3-methylurea involves its interaction with specific molecular targets. The cyano group and biphenyl structure allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4’-Cyano-4-biphenylyl-4-n-pentylbenzoate: Known for its use in liquid crystal displays.

    2-[(4’-Cyano-4-biphenylyl)oxy]acetamide: Used in various chemical syntheses.

    4’-Cyano-4-biphenylyl (4E)-3-methyl-4-(1-naphthoylhydrazono)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate: Investigated for its potential biological activities.

Uniqueness: 1-(4’-Cyano-4-biphenylyl)-3-methylurea stands out due to its specific combination of a cyano group, biphenyl structure, and methylurea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

1-[4-(4-cyanophenyl)phenyl]-3-methylurea

InChI

InChI=1S/C15H13N3O/c1-17-15(19)18-14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3,(H2,17,18,19)

InChI Key

VRNPXWZJTVEWEO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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